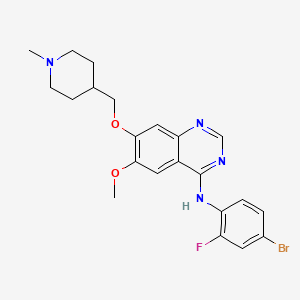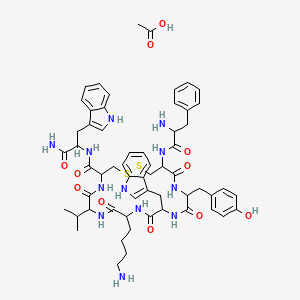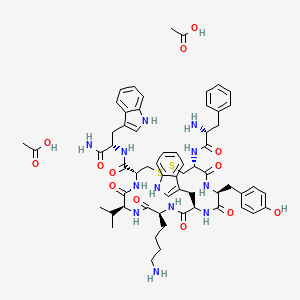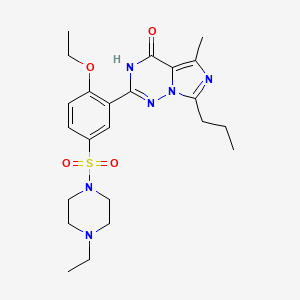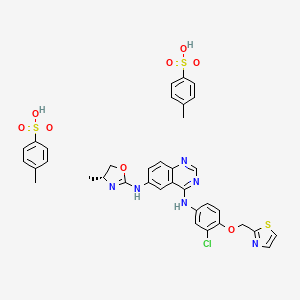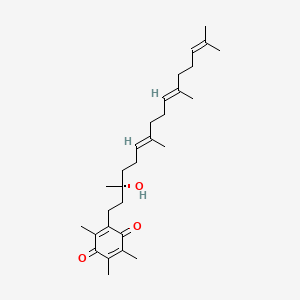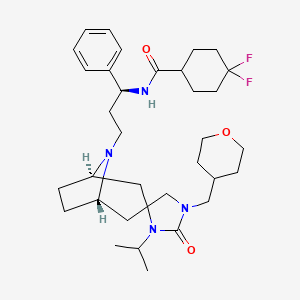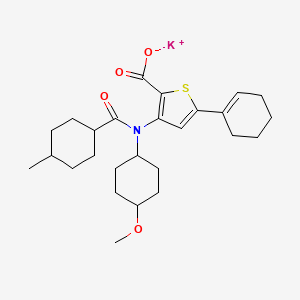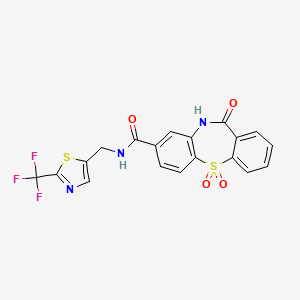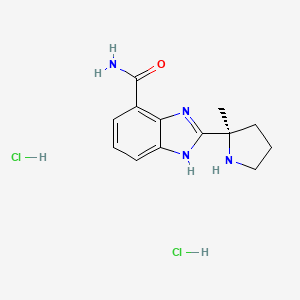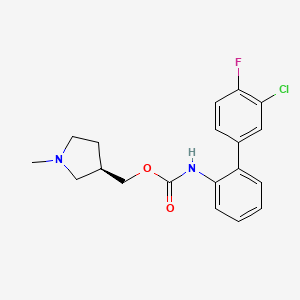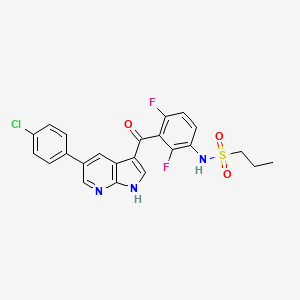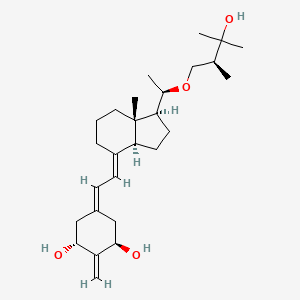
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VS-105 is a vitamin D receptor modulator and cardioprotective agent.
Scientific Research Applications
Stereoselective Chemical Synthesis
Research demonstrates the utility of cyclohexanediol derivatives in stereoselective chemical synthesis. For instance, Murata et al. (1998) explored the stereoselective 1,4-conjugate additions to a cyclohexenone derivative, emphasizing the importance of these compounds in creating specific stereochemical configurations in chemical reactions (Murata et al., 1998).
Organic Chemistry and Molecular Interactions
Studies in organic chemistry have focused on the reactivity of cyclohexanediol derivatives with various nucleophiles. Brown et al. (1984) investigated the interactions of similar compounds with carbanionic nucleophiles, highlighting their reactivity and potential for forming diverse chemical structures (Brown et al., 1984).
Natural Product Research
In the field of natural product research, compounds related to cyclohexanediol have been isolated from various plants. Hou et al. (2017) isolated new polyol monoterpenes from Chenopodium ambrosioides, demonstrating the presence of structurally similar compounds in nature and their potential bioactivity (Hou et al., 2017).
Asymmetric Hydroformylation
The utility of cyclohexanediol derivatives in catalytic asymmetric hydroformylation has been explored. Hayashi et al. (1979) used chiral ligands related to cyclohexanediol for rhodium-catalyzed asymmetric hydroformylation, indicating their effectiveness in such catalytic processes (Hayashi et al., 1979).
Medicinal Chemistry
In medicinal chemistry, cyclohexanediol derivatives have been studied for their chemical and cytotoxic properties. Cheng et al. (2002) isolated new compounds from the stem of Machilus zuihoensis, which included structures similar to cyclohexanediol, highlighting their potential in drug discovery and development (Cheng et al., 2002).
Generation and Reactions of Carbene
The generation and reactions of carbene bearing unprotected hydroxy groups, which are structurally related to cyclohexanediol, have been investigated for their unique chemical behaviors. Tomioka and Nunome (1990) explored these reactions, underlining the complexity and versatility of these compounds in organic synthesis (Tomioka & Nunome, 1990).
properties
CAS RN |
1469985-12-3 |
|---|---|
Product Name |
1,3-Cyclohexanediol, 2-methylene-5-((2E)-2-((1S,3aS,7aS)-octahydro-1-((1R)-1-((2S)-3-hydroxy-2,3-dimethylbutoxy)ethyl)-7a-methyl-4H-inden-4-ylidene)ethylidene)-, (1R,3R)- |
Molecular Formula |
C27H44O4 |
Molecular Weight |
432.645 |
IUPAC Name |
5-(2-(1-(1-(3-hydroxy-2,3-dimethylbutoxy)ethyl)-7alpha-methyldihydro-1H-inden-4(2H,5H,6H,7H,7alphaH)-ylidene)ethylidene)-2-methylenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H44O4/c1-16-7-9-21(10-8-20-13-24(28)18(3)25(29)14-20)23-12-11-22(26(16)23)19(4)31-15-17(2)27(5,6)30/h8,10,16-17,19,22-26,28-30H,3,7,9,11-15H2,1-2,4-6H3/b20-8?,21-10+/t16-,17?,19?,22?,23?,24?,25?,26?/m0/s1 |
InChI Key |
XTETWRPMAYCPJP-QWYISMQYSA-N |
SMILES |
OC1C(C(O)C/C(C1)=C/C=C2C3CCC(C(OCC(C)C(C)(O)C)C)C3[C@@H](C)CC/2)=C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
VS-105; VS105; VS 105 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



